molecular formula C21H14FNO3S B2826488 [4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114886-18-8

[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No. B2826488
CAS RN: 1114886-18-8
M. Wt: 379.41
InChI Key: NZUDKAMAPTZAOS-UHFFFAOYSA-N
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Description

[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone, commonly known as FB1, is a synthetic compound that belongs to the family of benzothiazinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.

Scientific Research Applications

Synthesis of Poly(Aryl Ether Sulfone)s

The compound can be used in the synthesis of aromatic poly(aryl ether sulfone)s. The new sulfone-activated difluoro monomers with benzoyl substituents, bis(2-benzoyl-4-fluorophenyl) sulfone and 2-benzoyl-4,4’-difluorophenyl sulfone, were synthesized and converted to the corresponding poly(aryl ether sulfone)s with bisphenol A .

Medicinal Chemistry

2-Phenylacetamides, which can be synthesized using this compound, are known for their application in medicinal chemistry. They possess a variety of biological activities depending on the structural features of the substituents. Their anticonvulsant , antidepressant , and antiproliferative activities are only a few to mention .

Crystal Structure Analysis

The crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide indicates that the compound crystallizes in the monoclinic C2/c space group with eight molecules in the unit cell. The heteroatoms from the amide group form a chain of intermolecular N-H ··· O hydrogen bonds propagating along the b axis .

Coordination Properties

The presence of suitable coordination groups in the studied ketoamide have provoked systemic study on its coordination properties and some data have recently been published . The data showed that complexation with metal ions is strongly ruled by the coordination ability of the used metal ion .

Thermogravimetric Analysis

Thermogravimetric analysis showed that thermal stability of the polymers decreased as the polymers contain more benzoyl substituents .

Glass Transition Temperature

The glass transition temperatures of the polymers synthesized using this compound were 173–195°C .

properties

IUPAC Name

[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO3S/c22-16-10-12-17(13-11-16)23-14-20(21(24)15-6-2-1-3-7-15)27(25,26)19-9-5-4-8-18(19)23/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUDKAMAPTZAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

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